4'-Carboethoxy-3-(3-methylphenyl)propiophenone
Description
4'-Carboethoxy-3-(3-methylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy group (-COOEt) at the 4' position of the aromatic ring and a 3-methylphenyl substituent at the 3-position of the propanone backbone. Its molecular formula is C₁₉H₂₀O₃, with a molecular weight of 296.36 g/mol . The compound’s structure combines ketone and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in reactions involving carbonyl activation or aryl group modifications.
Properties
IUPAC Name |
ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-22-19(21)17-10-8-16(9-11-17)18(20)12-7-15-6-4-5-14(2)13-15/h4-6,8-11,13H,3,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRSIHOHQWCIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644066 | |
| Record name | Ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-53-9 | |
| Record name | Ethyl 4-[3-(3-methylphenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxy-3-(3-methylphenyl)propiophenone typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-(3-methylphenyl)propiophenone with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for 4’-Carboethoxy-3-(3-methylphenyl)propiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4’-Carboethoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Carboethoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
Reactivity in α-Phenylselenation Reactions
Propiophenones are widely studied for their α-carbonyl reactivity. In α-phenylselenation reactions using diphenyl diselenide and Cs₂CO₃:
- Propiophenone (unsubstituted) yields 0.59 mmol of α-phenylselenated product under standard conditions .
- Acetophenone (aromatic adjacent to carbonyl) yields 0.51 mmol under the same conditions .
Biological Activity
4'-Carboethoxy-3-(3-methylphenyl)propiophenone (CAS No. 898790-53-9) is an organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20O3
- Molecular Weight : 296.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cancer progression.
Antimicrobial Properties
Studies have investigated the antimicrobial effects of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound's anticancer properties have been explored in various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.
Case Study: Breast Cancer Cell Lines
In a study using MTS assays, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability.
Table 2: Effects on MCF-7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The mechanism through which this compound exerts its biological effects is still being elucidated. Preliminary findings suggest that it may inhibit specific metabolic pathways by interacting with key enzymes involved in cell growth and survival.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
- Receptor Modulation : It could interact with estrogen receptors, affecting hormone-driven cancers.
Research Findings
Recent studies have highlighted the significance of this compound in drug design and development. Its structural similarity to known pharmacophores suggests that it could serve as a lead compound for further modifications aimed at enhancing its efficacy and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
